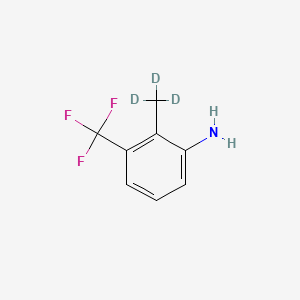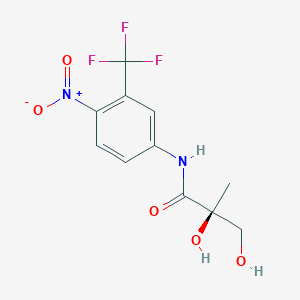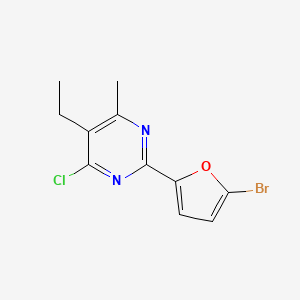
2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with bromofuran, chloro, ethyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromofuran Intermediate: The initial step involves the bromination of furan to obtain 5-bromofuran. This can be achieved using bromine in the presence of a suitable solvent like acetic acid.
Synthesis of the Pyrimidine Core: The pyrimidine core is synthesized by reacting ethyl acetoacetate with guanidine hydrochloride under basic conditions to form 4-chloro-5-ethyl-6-methylpyrimidine.
Coupling Reaction: The final step involves coupling the bromofuran intermediate with the pyrimidine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce double bonds.
Substitution: The chloro and bromo groups can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted pyrimidines with various functional groups.
Applications De Recherche Scientifique
2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary based on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromofuran-2-yl)-1,3-dioxolane
- (5-Bromofuran-2-yl)methanamine
- 6-(5-Bromofuran-2-yl)nicotinonitrile
Uniqueness
2-(5-Bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
Propriétés
Formule moléculaire |
C11H10BrClN2O |
|---|---|
Poids moléculaire |
301.56 g/mol |
Nom IUPAC |
2-(5-bromofuran-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine |
InChI |
InChI=1S/C11H10BrClN2O/c1-3-7-6(2)14-11(15-10(7)13)8-4-5-9(12)16-8/h4-5H,3H2,1-2H3 |
Clé InChI |
ANRTYGRLPKFDDQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(N=C1Cl)C2=CC=C(O2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



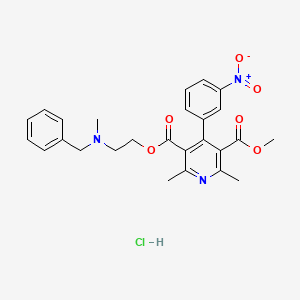
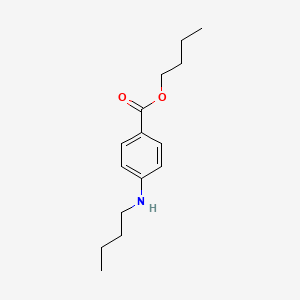
![6-Methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;hydrochloride](/img/structure/B13445238.png)


![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)

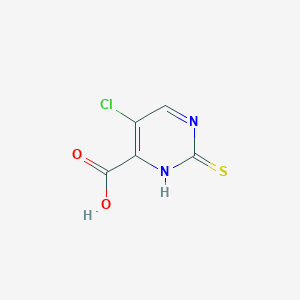
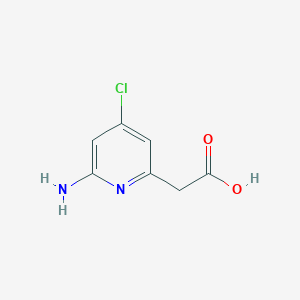
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
